molecular formula C10H10ClN3 B1430680 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine CAS No. 1595541-80-2

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine

Cat. No.: B1430680
CAS No.: 1595541-80-2
M. Wt: 207.66 g/mol
InChI Key: ROTCCMMTFHILAD-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is a versatile small molecule scaffold that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a chloro group at the 4-position and a cyclobutyl group at the 2-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to the desired product . The reaction conditions often include the use of a suitable solvent and a base to facilitate the formation of the intermediate and subsequent product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazines, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyrazolo[1,5-a]pyrazine: Lacks the cyclobutyl group, making it less sterically hindered.

    2-Cyclobutylpyrazolo[1,5-a]pyrazine:

Uniqueness

4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine is unique due to the presence of both the chloro and cyclobutyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility as a scaffold for the synthesis of diverse compounds and its potential in various research applications .

Properties

IUPAC Name

4-chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-10-9-6-8(7-2-1-3-7)13-14(9)5-4-12-10/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCCMMTFHILAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN3C=CN=C(C3=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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